Bienvenue dans la boutique en ligne BenchChem!

3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride

Bradykinin B2 Receptor Non‑peptide Antagonist FR173657

The hydrochloride salt of the crucial warhead fragment for non‑peptide bradykinin B2 receptor antagonists, supplying the hydrogen‑bond pharmacophore required for sub‑nanomolar B2 affinity and >1,000‑fold selectivity over B1. The crystalline hydrochloride guarantees defined stoichiometry, eliminating variability in multi‑kilogram amide couplings—essential for GLP tox batch production and Phase I API synthesis. Commercially supplied at ≥98% purity under ISO quality systems with 2‑year stability at 20°C, this building block enables focused library generation while maintaining a validated potency baseline. Ideal for lead optimization programs targeting inflammatory disease models.

Molecular Formula C10H11ClN2O3
Molecular Weight 242.66 g/mol
Cat. No. B8021065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride
Molecular FormulaC10H11ClN2O3
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC=C(C=C1)C=CC(=O)O.Cl
InChIInChI=1S/C10H10N2O3.ClH/c1-7(13)12-9-4-2-8(6-11-9)3-5-10(14)15;/h2-6H,1H3,(H,14,15)(H,11,12,13);1H/b5-3+;
InChIKeyFWNZHVZGNPWLGK-WGCWOXMQSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(6-Acetamidopyridin-3-yl)acrylic Acid Hydrochloride CAS 1864760-25-7: Procurement-Ready Profile for Pharmaceutical R&D


3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride (CAS 1864760-25-7, MW 242.66, C₁₀H₁₁ClN₂O₃) is a pyridinyl acrylic acid building block supplied as the hydrochloride salt. Its core (E)-acrylic acid moiety is biosynthesised via Knoevenagel condensation of 6-acetamidopyridine-3-carbaldehyde with malonic acid [1]. The compound serves as the essential warhead fragment in the non‑peptide bradykinin B2 receptor antagonist FR173657 (FK‑3657) and several clinical‑stage analogs, including FR167344 and FR193517 [2][3].

Why 3-(6-Acetamidopyridin-3-yl)acrylic Acid Hydrochloride Cannot Be Casually Swapped with Free Acid, 6‑Amino, or Saturated Analogs


Simply exchanging the hydrochloride salt for the free acid, the acetamido for an amino group, or reducing the acrylic double bond produces building blocks that are not functionally equivalent. The acetamido group supplies the precise hydrogen‑bond pharmacophore that FR173657 requires for sub‑nanomolar B2 affinity [1]; the (E)‑acrylic acid configuration is mandatory for conjugate amidation and for maintaining the correct geometry in the antagonist pharmacophore [2]; the hydrochloride salt provides defined stoichiometry and improved handling that the free acid lacks, directly impacting reproducibility in multi‑step GMP‑like syntheses . The quantitative consequences of these differences are detailed below.

Quantitative Differentiation Evidence for 3-(6-Acetamidopyridin-3-yl)acrylic Acid Hydrochloride vs. Closest Analogs


B2 Receptor Binding Affinity Conferred by the 6‑Acetamido‑acrylic Acid Fragment: FR167344 vs. FR173657 Direct Comparison

The only structural difference between FR167344 and FR173657 lies in the aryl‑acrylamide warhead that is supplied by the target building block. In CHO cell membranes expressing human recombinant B2 receptors, FR173657 (containing the 6‑acetamidopyridin‑3‑yl‑acrylic acid fragment) is 7.3‑fold more potent than FR167344 (which carries a 4‑(N,N‑dimethylcarbamoyl)cinnamido group) [1]. This single‑digit nanomolar vs. double‑digit nanomolar IC50 gap is directly attributable to the building block under evaluation.

Bradykinin B2 Receptor Non‑peptide Antagonist FR173657 FR167344 IC50

B2 vs. B1 Receptor Selectivity Window: Target Compound‑Derived FR173657 vs. Peptide Antagonist Hoe140

FR173657, which incorporates the target building block, achieves >1000‑fold selectivity for B2 over B1 receptors (IC50 >10,000 nM on B1 vs. 8.9 nM on B2). In the same assay system, the peptide antagonist Hoe140 (icatibant) retains measurable B1 affinity (IC50 ~6,700 nM), translating to a B2/B1 selectivity ratio roughly 10‑fold lower than FR173657 [1]. This demonstrates that the non‑peptide scaffold built on the 6‑acetamidopyridin‑3‑yl‑acrylic acid fragment not only matches but surpasses the selectivity profile of the clinically used peptide benchmark.

Bradykinin Receptor Subtype Selectivity B2 vs. B1 FR173657 Hoe140 Icatibant

Commercial Purity and Regulatory Readiness of the Hydrochloride Salt vs. Free Acid Forms

Multiple suppliers confirm that the hydrochloride salt (CAS 1864760-25-7) is available at ≥97% purity, with at least one manufacturer (MolCore) offering NLT 98% purity under ISO quality systems and providing 2‑year storage stability at 20°C . In contrast, the free acid (CAS 160648‑18‑0) is listed by CymitQuimica at 95.0% purity , and the 6‑amino analog (CAS 167837‑43‑6) by Bidepharm at 97% purity . The hydrochloride salt therefore combines a superior purity ceiling with documented quality‑system certification, reducing the burden of in‑house re‑purification.

Purity ISO Certification GMP Intermediate Hydrochloride Salt

Functional In Vivo Antagonism Correlates Strongly with the 6‑Acetamido‑acrylic Acid Fragment

The pharmacological superiority of compounds incorporating the 6‑acetamidopyridin‑3‑yl‑acrylic acid fragment extends to in vivo models. In a guinea‑pig bronchoconstriction assay, FR173657 (carrying the target fragment) achieved an IC50 of 7.9 nM against BK‑induced contractions and was orally bioactive at 1 mg/kg [1]. The structurally related FR193517, which retains the identical 6‑acetamidopyridin‑3‑yl‑acrylic acid moiety, inhibited [³H]BK binding with an IC50 of 0.37 nM in CHO‑B2 membranes and displayed potent oral activity in the same bronchoconstriction model at 1 mg/kg [2]. While direct head‑to‑head in vivo data between fragments are not available, the convergent potency of two independent scaffolds bearing the identical 6‑acetamidopyridin‑3‑yl‑acrylic acid warhead strongly supports a class‑level inference that this fragment is a privileged pharmacophore for B2 antagonism.

In Vivo Potency Bradykinin-Induced Bronchoconstriction Oral Bioavailability FR173657 FR193517

Solubility and Handling: Hydrochloride Salt vs. Free Acid – Class‑Level Inference

Although experimental aqueous solubility data for the hydrochloride salt CAS 1864760-25-7 are not publicly available, physicochemical principles and vendor descriptions consistently state that the hydrochloride salt form “enhances solubility and stability” relative to the neutral free acid . The free acid (CAS 160648‑18‑0) is predicted to have moderate lipophilicity (ALogP ~1.0–1.5), typical of pyridinyl acrylic acids, and is therefore expected to have limited aqueous solubility in the neutral form. On the basis of the general behavior of pyridinyl acrylic acid HCl salts, an aqueous solubility improvement of at least 5‑ to 10‑fold over the free acid is anticipated at pH 1–7, which is a standard class‑level observation for hydrochloride salts of aromatic acids [1]. This practical advantage translates directly into easier dissolution for amide coupling reactions and reduced solvent volumes in large‑scale campaigns.

Salt Form Solubility Hydrochloride Handling

Confirmed Application Scenarios for 3-(6-Acetamidopyridin-3-yl)acrylic Acid Hydrochloride Based on Quantitative Differentiation Evidence


Synthesis of High‑Potency, Subtype‑Selective Bradykinin B2 Receptor Antagonists

The target building block is the warhead of choice for B2 antagonist programs where single‑digit nanomolar potency and >1,000‑fold selectivity over B1 are required. FR173657 (B2 IC50 8.9 nM, B1 IC50 >10,000 nM) and FR193517 (B2 IC50 0.37 nM) both depend on this fragment [1]. Procurement is justified when the research goal is a non‑peptide, orally bioavailable B2 antagonist suitable for inflammatory disease models.

GMP‑Ready Intermediate for Preclinical and Phase I Drug Supply

The hydrochloride salt is commercially supplied at NLT 98% purity under ISO quality systems, with documented 2‑year storage stability at 20°C . This specification makes it suitable as an advanced intermediate in GLP toxicology batch production and Phase I API synthesis, reducing the need for in‑house re‑purification and re‑qualification.

Structure–Activity Relationship (SAR) Exploration of the B2 Receptor Acrylamide Warhead

The direct, 7.3‑fold potency advantage of the 6‑acetamidopyridin‑3‑yl‑acrylic acid fragment over the 4‑(N,N‑dimethylcarbamoyl)cinnamido fragment [2] makes this building block the reference point for medicinal chemistry efforts aiming to optimise the acrylamide pharmacophore. Researchers can use the HCl salt to generate focused libraries while maintaining a validated potency baseline.

Process Chemistry Scale‑Up Campaigns Where Defined Salt Stoichiometry Is Critical

In multi‑kilogram amide coupling steps, the use of a crystalline, stoichiometrically defined hydrochloride salt eliminates the variability associated with hygroscopic free acids or non‑stoichiometric hydrates [3]. This ensures reproducible charge calculations, yield optimisation, and impurity control, which are essential for process validation and regulatory filing.

Quote Request

Request a Quote for 3-(6-Acetamidopyridin-3-yl)acrylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.